N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a bicyclo[2.2.1]heptene moiety linked via a methylene group to an acetamide backbone. The acetamide is further substituted with a pyridazinone ring (6-oxopyridazin-1(6H)-yl) and a 3,5-dimethylpyrazole group at the 3-position. The bicycloheptene system introduces significant steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-12-7-13(2)24(21-12)17-5-6-19(26)23(22-17)11-18(25)20-10-16-9-14-3-4-15(16)8-14/h3-7,14-16H,8-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQSWXYVEMWUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework combined with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 346.45 g/mol. The InChIKey for this compound is HZIHGWZABYTZLM-UHFFFAOYSA-N, which can be useful for database searches in chemical libraries.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 346.45 g/mol |
| InChIKey | HZIHGWZABYTZLM-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar bicyclic structures. For instance, a study on bicyclo[2.2.1]heptane derivatives revealed significant anti-cancer activity against pancreatic cancer cell lines, particularly through the inhibition of cell migration and metastasis . The compound under discussion may exhibit similar properties due to its structural similarities.
The proposed mechanism involves the modulation of chemokine receptors, particularly CXCR2, which plays a crucial role in cancer metastasis. Compounds that selectively antagonize CXCR2 have shown promise in reducing tumor cell migration and proliferation .
Pharmacokinetics and Stability
Pharmacokinetic studies are essential to understanding the viability of a compound as a therapeutic agent. In vitro stability tests have indicated that similar compounds maintain high stability in simulated gastric and intestinal fluids, which is critical for oral bioavailability .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Cmax | 2863 ng/mL |
| t1/2 | 2.58 hours |
| Stability in Plasma | >99% after 45 min |
Study on Bicyclo[2.2.1]heptane Derivatives
A notable case study involved the evaluation of bicyclo[2.2.1]heptane derivatives for their anti-cancer efficacy against CFPAC1 pancreatic cancer cells. The study employed wound healing assays and Transwell assays to assess the migration inhibitory effects of these compounds . Results demonstrated a significant reduction in cell migration rates, indicating potential therapeutic applications.
In Vivo Studies
Further research is required to establish the in vivo efficacy of this compound. Preliminary findings suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, paving the way for future animal model studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Three structurally related compounds are selected for comparison based on shared pyridazinone-pyrazole-acetamide scaffolds but divergent substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Functional Implications of Substituent Variations
Lipophilicity and Solubility: The target compound’s bicycloheptene group increases hydrophobicity compared to the thiadiazole (Compound 1, Table 1) and cyclopropylamide (Compound 2) derivatives. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Metabolic Stability: The cyclopropyl group in Compound 2 (Table 1) is known to resist oxidative metabolism, extending half-life compared to the target compound’s bicyclic system, which may be prone to ring-opening reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
